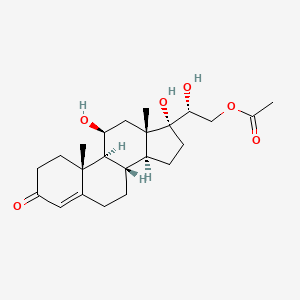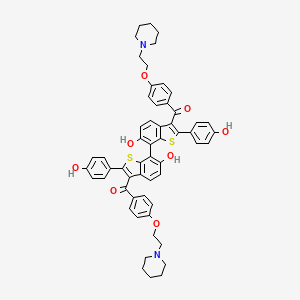
Raloxifene Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raloxifene Dimer is a compound derived from Raloxifene, a selective estrogen receptor modulator (SERM). Raloxifene is primarily used in the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The dimer form of Raloxifene is often studied for its potential impurities and its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Dimer typically involves the reaction of Raloxifene with various reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to detect and isolate the dimer during the synthesis of Raloxifene hydrochloride .
Industrial Production Methods: Industrial production of this compound is not as common as the production of Raloxifene itself. the dimer can be produced as a byproduct during the large-scale synthesis of Raloxifene hydrochloride. The process involves careful monitoring and control of reaction conditions to minimize the formation of impurities, including the dimer .
Chemical Reactions Analysis
Types of Reactions: Raloxifene Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the dimer.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of Raloxifene-N-Oxide, while reduction could yield simpler hydrocarbon derivatives .
Scientific Research Applications
Raloxifene Dimer has several scientific research applications:
Chemistry: It is used to study the stability and reactivity of SERMs and their derivatives.
Biology: Research on this compound helps in understanding the biological interactions and metabolic pathways of SERMs.
Medicine: The compound is investigated for its potential therapeutic effects and its role as an impurity in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Raloxifene Dimer is similar to that of Raloxifene. It acts as a selective estrogen receptor modulator, exhibiting estrogenic effects on bone and lipid metabolism while antagonizing estrogen effects in breast and uterine tissues. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen receptor-mediated gene expression .
Comparison with Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM used for osteoporosis treatment.
Clomiphene: A SERM used in the treatment of infertility.
Comparison: Raloxifene Dimer is unique due to its specific formation as an impurity during the synthesis of Raloxifene hydrochloride. Unlike Tamoxifen and Bazedoxifene, which are primarily used for their therapeutic effects, this compound is mainly studied for its chemical properties and potential impurities .
Properties
Molecular Formula |
C56H52N2O8S2 |
|---|---|
Molecular Weight |
945.2 g/mol |
IUPAC Name |
[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2 |
InChI Key |
YRRTXEHIDQKSOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
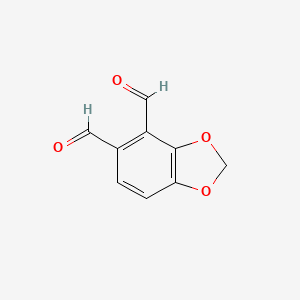
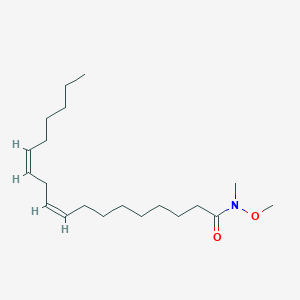
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)

![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

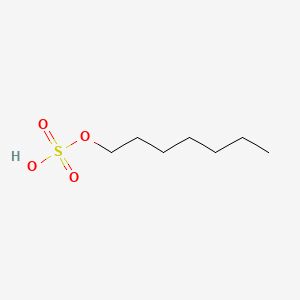
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
